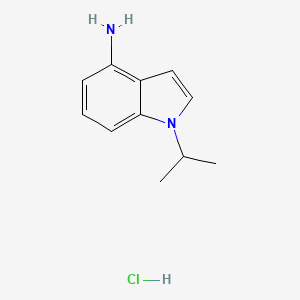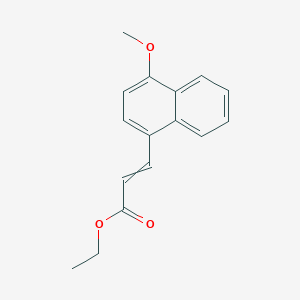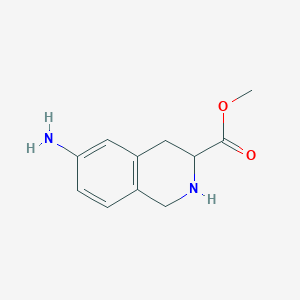
endo-2-Chlorobornane
Übersicht
Beschreibung
It is a derivative of borneol and is commonly referred to as “artificial camphor” due to its camphor-like properties . Bornyl chloride is a crystalline solid that is used in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Bornylchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Industrie: Verwendet bei der Herstellung von Duftstoffen und Geschmacksstoffen.
Wirkmechanismus
Der Wirkmechanismus von Bornylchlorid beinhaltet in erster Linie seine Fähigkeit, Umlagerungen und Substitutionen zu durchlaufen. Die Wagner-Meerwein-Umlagerung ist eine Schlüsselreaktion, bei der die Verbindung eine 1,2-Verschiebung erfährt, um ein stabileres Carbokation-Zwischenprodukt zu bilden . Dieses Zwischenprodukt kann dann mit verschiedenen Nucleophilen reagieren oder eine Eliminierung eingehen, um verschiedene Produkte zu bilden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bornylchlorid wird typischerweise aus α-Pinen synthetisiert, einem Hauptbestandteil von Terpentin. Die Synthese beinhaltet die elektrophile Addition von Chlorwasserstoff an α-Pinen, gefolgt von einer Wagner-Meerwein-Umlagerung . Die Reaktionsbedingungen erfordern in der Regel trockenes Chlorwasserstoffgas und ein geeignetes Lösungsmittel, um die Umlagerung zu erleichtern.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Bornylchlorid durch die Chlorierung von Kampfen, einem weiteren Derivat von α-Pinen, hergestellt. Das Verfahren beinhaltet die Verwendung von Chlorgas unter kontrollierten Bedingungen, um die selektive Bildung von Bornylchlorid zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bornylchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Es kann mit Nucleophilen reagieren, um verschiedene substituierte Produkte zu bilden.
Eliminierungsreaktionen: Unter basischen Bedingungen kann Bornylchlorid eine Eliminierung eingehen, um Kampfen zu bilden.
Häufige Reagenzien und Bedingungen
Lewis-Säuren: Katalysatoren wie FeCl3 werden häufig verwendet, um Umlagerungen und Substitutionen zu erleichtern.
Basen: Starke Basen wie Natriumhydroxid können Eliminierungsreaktionen induzieren.
Hauptprodukte
Kampfen: Geformt durch Eliminierungsreaktionen.
Substituierte Bornylderivate: Geformt durch nucleophile Substitutionsreaktionen.
Wirkmechanismus
The mechanism of action of bornyl chloride primarily involves its ability to undergo rearrangements and substitutions. The Wagner-Meerwein rearrangement is a key reaction, where the compound undergoes a 1,2-shift to form a more stable carbocation intermediate . This intermediate can then react with various nucleophiles or undergo elimination to form different products.
Vergleich Mit ähnlichen Verbindungen
Bornylchlorid wird oft mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Isobornylchlorid: Ein Isomer, das durch Umlagerungsreaktionen in Bornylchlorid umgewandelt werden kann.
Kampfenhydrochlorid: Ein weiteres Derivat von α-Pinen, das sich unter bestimmten Bedingungen in Bornylchlorid isomerisieren kann.
Einzigartigkeit
Bornylchlorid ist einzigartig aufgrund seiner Stabilität und der Leichtigkeit, mit der es aus leicht verfügbaren natürlichen Quellen wie α-Pinen synthetisiert werden kann. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.
Eigenschaften
IUPAC Name |
2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-13-4, 464-41-5 | |
| Record name | NSC243650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endo-2-chlorobornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)
![4-Pyridazinol, 6-chloro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8070716.png)

![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)



![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)



